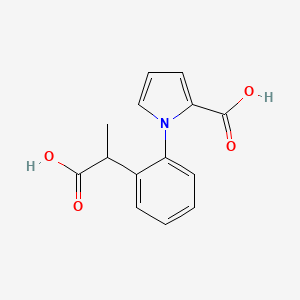
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a carboxylic acid group and a phenyl ring bearing a carboxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. The phenyl ring with the carboxyethyl group can be introduced via Friedel-Crafts acylation, followed by carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrroles, phenyl derivatives, and carboxylated compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-3-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-indole-2-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxamide
Uniqueness: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Eigenschaften
CAS-Nummer |
918667-51-3 |
|---|---|
Molekularformel |
C14H13NO4 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1-[2-(1-carboxyethyl)phenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(13(16)17)10-5-2-3-6-11(10)15-8-4-7-12(15)14(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
OKRATBRBIHPNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1N2C=CC=C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)





![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

